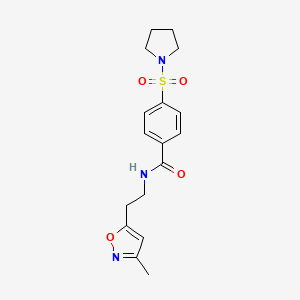
N-(2-(3-methylisoxazol-5-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(3-methylisoxazol-5-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide, also known as MIPEP, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine.
Aplicaciones Científicas De Investigación
Anticonvulsant Activity
Research has shown that derivatives involving isoxazole, such as N-(2-(3-methylisoxazol-5-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide, display potent anticonvulsant activity. A study investigated the synthesis and anticonvulsant activity of enaminones, including isoxazole derivatives. The investigation revealed that some of these derivatives exhibited potent anti-maximal electroshock (MES) effects, suggesting a potential application in the treatment of seizure disorders. Notably, the study explored the mechanism of action and highlighted the significance of intramolecular hydrogen bonding, contributing to the compounds' anticonvulsant properties (Eddington et al., 2002).
Antiviral Activity
Another area of application for N-(2-(3-methylisoxazol-5-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide derivatives is in the development of antiviral agents. A study described the synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles, demonstrating remarkable anti-avian influenza virus activity. This research presents a novel route for synthesizing these compounds, which showed significant efficacy against the H5N1 strain of the influenza virus. The findings suggest the potential for these derivatives in developing new antiviral drugs (Hebishy et al., 2020).
Anticancer and Anti-inflammatory Agents
Research into N-(2-(3-methylisoxazol-5-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide derivatives has also extended to the field of oncology and inflammation. A study focusing on the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives identified these compounds as potent anticancer and anti-5-lipoxygenase agents. The investigation underscores the therapeutic potential of these derivatives in treating cancer and inflammatory conditions, providing insights into their structure-activity relationship (SAR) (Rahmouni et al., 2016).
Neuroleptic Activity
Compounds structurally related to N-(2-(3-methylisoxazol-5-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide have been evaluated for their potential as neuroleptic agents. A study exploring the synthesis and neuroleptic activity of benzamides revealed that certain derivatives could exhibit significant inhibitory effects on apomorphine-induced stereotyped behavior in rats. These findings indicate the potential use of such compounds in developing new treatments for psychosis and other neurological disorders (Iwanami et al., 1981).
Propiedades
IUPAC Name |
N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c1-13-12-15(24-19-13)8-9-18-17(21)14-4-6-16(7-5-14)25(22,23)20-10-2-3-11-20/h4-7,12H,2-3,8-11H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHEDFJMTBOGTKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCNC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-methylisoxazol-5-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



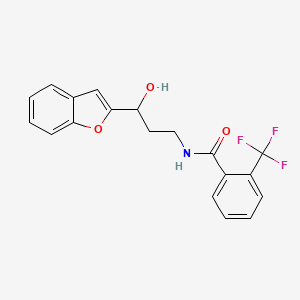

![[1-(1,3-Benzodioxol-5-ylamino)-1-oxopropan-2-yl] 6-chloropyridine-3-carboxylate](/img/structure/B2893377.png)
![Ethyl 5-({4-[(dimethylamino)sulfonyl]benzoyl}oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2893378.png)
![N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2893379.png)
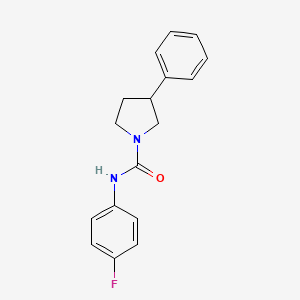
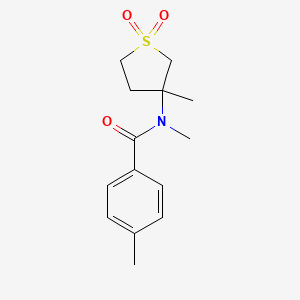

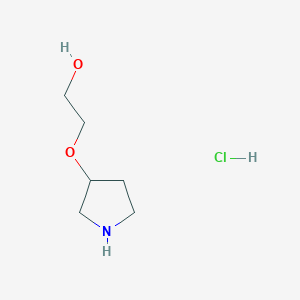
![6,7,8,9-Tetrahydro-5H-Imidazo[1,2-A][1,4]Diazepine Hydrochloride](/img/no-structure.png)
![3-(1-(Benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione](/img/structure/B2893394.png)
